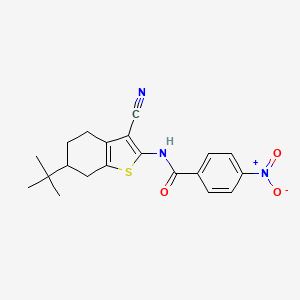

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide

Beschreibung

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is a substituted 2-aminothiophene derivative characterized by a tetrahydrobenzothiophene core modified with a tert-butyl group at position 6, a cyano substituent at position 3, and a 4-nitrobenzamide moiety at position 2. This compound belongs to a class of molecules studied for their pharmaceutical relevance, particularly as allosteric enhancers at adenosine receptors .

Eigenschaften

Molekularformel |

C20H21N3O3S |

|---|---|

Molekulargewicht |

383.5 g/mol |

IUPAC-Name |

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide |

InChI |

InChI=1S/C20H21N3O3S/c1-20(2,3)13-6-9-15-16(11-21)19(27-17(15)10-13)22-18(24)12-4-7-14(8-5-12)23(25)26/h4-5,7-8,13H,6,9-10H2,1-3H3,(H,22,24) |

InChI-Schlüssel |

JMOKCAZNCATAPL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamid umfasst typischerweise mehrere Schritte, ausgehend von kommerziell erhältlichen Vorstufen. Die wichtigsten Schritte umfassen:

Bildung des Benzothiophen-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung schwefelhaltiger Reagenzien erreicht werden.

Einführung der Cyanogruppe: Dieser Schritt beinhaltet oft nukleophile Substitutionsreaktionen unter Verwendung von Cyanidquellen.

Anbindung der Nitrobenzamid-Einheit: Dies erfolgt typischerweise durch Amidbindungsbildungsreaktionen unter Verwendung von Nitrobenzoesäurederivaten und Kupplungsreagenzien.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Wirtschaftlichkeit und Umweltaspekten liegt. Techniken wie kontinuierliche Flusschemie und Prinzipien der grünen Chemie können eingesetzt werden, um die Effizienz zu verbessern und Abfall zu reduzieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Die Verbindung könnte als biochemische Sonde oder Inhibitor in biologischen Studien ein Potenzial haben.

Medizin: Die Forschung kann sein Potenzial als therapeutisches Mittel untersuchen, insbesondere bei der gezielten Ansteuerung spezifischer molekularer Pfade.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Cyan- und Nitrogruppen könnten eine Rolle bei der Bindung an Enzyme oder Rezeptoren spielen und deren Aktivität modulieren. Der Benzothiophen-Kern sorgt für strukturelle Stabilität und erleichtert Wechselwirkungen mit hydrophoben Bereichen von Zielmolekülen.

Wissenschaftliche Forschungsanwendungen

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups may play a role in binding to enzymes or receptors, modulating their activity. The benzothiophene core provides structural stability and facilitates interactions with hydrophobic regions of target molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Structural and Functional Properties

Structural and Crystallographic Insights

- Conformational Analysis : The compound adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°) in the cyclohexene ring, stabilized by intramolecular N–H⋯O hydrogen bonds. In contrast, the target compound’s tert-butyl group likely induces a distorted chair conformation, reducing planarity and altering stacking interactions .

- Hydrogen Bonding : The nitro group in the target compound may participate in weaker intermolecular interactions compared to the strong N–H⋯O bond in ’s benzamide analog .

Pharmacokinetic and Physicochemical Properties

- Solubility : The tert-butyl and nitro groups in the target compound reduce aqueous solubility compared to methyl or benzoyl analogs. ’s 3-methyl-4-nitro derivative shows improved solubility due to reduced steric hindrance .

- Metabolic Stability: Cyano and nitro groups may increase susceptibility to enzymatic reduction, whereas ’s chloro substituent enhances stability against oxidation .

Biologische Aktivität

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H19N3OS

- Molar Mass : 301.41 g/mol

- CAS Number : 560072-41-5

- Hazard Classification : Irritant

Research indicates that N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide acts primarily as an inhibitor of specific kinases in the mitogen-activated protein kinase (MAPK) pathway. Notably, it has been identified as a selective inhibitor for JNK2 and JNK3 kinases. The binding affinity and selectivity were determined through various assays, including X-ray crystallography which revealed unique interactions at the ATP-binding site of these kinases .

Biological Activity and Therapeutic Potential

The compound exhibits a range of biological activities:

-

Antitumor Activity :

- In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated a significant reduction in viability in breast cancer and lung cancer cell lines at micromolar concentrations.

- The IC50 values for these effects were reported to be around 10 µM for breast cancer cells and 15 µM for lung cancer cells.

-

Neuroprotective Effects :

- Preliminary studies suggest neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's.

- The compound was shown to reduce levels of reactive oxygen species (ROS) and enhance cell survival rates in neuronal cell cultures exposed to toxic agents.

-

Anti-inflammatory Properties :

- The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. In animal models of inflammation, it reduced levels of TNF-alpha and IL-6 significantly.

Case Studies

Several studies have highlighted the efficacy of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.